2-(2-Pyridyldithio)ethanol
Description
Significance of Disulfide Bonds in Chemical and Biological Systems
Disulfide bonds (R-S-S-R'), formed by the coupling of two thiol groups, are a cornerstone of both biological and synthetic chemistry. chemeurope.com Their importance stems from their unique combination of stability and reversibility, which allows them to play diverse roles in stabilizing structures and mediating dynamic processes.
Reversible Nature of Disulfide Linkages
A key characteristic of disulfide bonds is their ability to be cleaved and reformed under specific redox conditions. nih.gov This reversibility is fundamental to their function. In the presence of reducing agents, such as glutathione (B108866) or dithiothreitol, the disulfide bond can be broken, yielding two thiol groups. Conversely, in an oxidizing environment, these thiols can recombine to form the disulfide linkage. wikipedia.org This dynamic equilibrium allows disulfide bonds to act as molecular switches, responding to changes in the local redox environment. acs.orgbiorxiv.org This controlled cleavage and formation are central to their application in areas requiring triggered release or disassembly.
Role in Protein Structure and Function
In biological systems, disulfide bonds are critical for the structural integrity and function of many proteins, particularly those secreted or located on the cell surface. metwarebio.comcreative-proteomics.com These covalent cross-links help to stabilize the three-dimensional structure of proteins, protecting them from the often harsh extracellular environment. lsuhsc.edu The formation of disulfide bonds within the endoplasmic reticulum is a key step in the proper folding of many proteins. creative-proteomics.com Beyond a purely structural role, the cleavage and rearrangement of disulfide bonds can also regulate protein activity, acting as a form of post-translational modification that modulates function in response to cellular signals. lsuhsc.edunih.gov
Applications in Cleavable Linkers for Advanced Materials and Therapeutics
The reversible nature of disulfide bonds has been harnessed in the design of cleavable linkers for a variety of applications. In drug delivery, disulfide linkers are used to attach therapeutic agents to targeting moieties, such as antibodies, creating antibody-drug conjugates (ADCs). creativebiolabs.netaxispharm.com These linkers are designed to be stable in the bloodstream but are cleaved within the reducing environment of the cell, releasing the drug at its site of action. This targeted release minimizes off-target toxicity and enhances the therapeutic index. medchemexpress.com In materials science, disulfide cross-links are incorporated into polymer networks to create "smart" materials that can be degraded or reconfigured in response to a redox stimulus.
Overview of Pyridine (B92270) Derivatives in Chemical Synthesis and Functional Materials
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comwikipedia.org Its unique electronic properties and versatile reactivity make it a valuable component in a wide array of functional molecules and materials.
Pyridine as a Versatile Heterocyclic Scaffold
The pyridine ring is a common motif in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its presence is often crucial for the biological activity of these compounds. nih.gov In chemical synthesis, the pyridine scaffold can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. organic-chemistry.org This synthetic tractability has made pyridine derivatives indispensable tools for chemists.
Contextualizing 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083) within Contemporary Chemical Research
The compound 2-(Pyridin-2-yldisulfanyl)ethanol (C₇H₉NOS₂) emerges as a molecule of significant interest by integrating the key features of both disulfide and pyridine chemistries. chemicalbook.comsigmaaldrich.combroadpharm.com It is a bifunctional molecule, possessing both a reactive pyridyl disulfide group and a terminal hydroxyl (-OH) group from the ethanol (B145695) backbone. This dual functionality allows it to act as a versatile linker, capable of first reacting with a thiol-containing molecule and then presenting the hydroxyl group for subsequent chemical modification. Its application is particularly prominent in the construction of antibody-drug conjugates (ADCs) and other targeted delivery systems. chemicalbook.com
Bifunctional compounds are molecules that possess two distinct functional groups. oup.combowen.edu.ngwikipedia.org This structural feature allows them to engage in two separate chemical interactions, making them powerful tools in chemical biology and drug discovery. The core principle is that one part of the molecule can bind to a specific biological target, while the other part can recruit another molecule or trigger a specific action. nih.govacs.org This "two-headed" approach enables the creation of molecules with novel modes of action that are inaccessible to traditional monofunctional compounds.
A prominent example of this strategy is the development of Proteolysis Targeting Chimeras (PROTACs). acs.orgiacademic.infotaylorandfrancis.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest and another ligand for an E3 ubiquitin ligase, joined by a chemical linker. iacademic.infowuxibiology.com By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, inducing the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. nih.goviacademic.info
The investigation into bifunctional molecules like 2-(Pyridin-2-yldisulfanyl)ethanol is driven by this same rationale. Its pyridyl disulfide moiety serves as a "warhead" to attach to a thiol-bearing molecule (like a cysteine residue on a protein or a nanoparticle surface), while the hydroxyl group provides a versatile handle for further conjugation, for instance, attaching a polyethylene (B3416737) glycol (PEG) chain to improve solubility or linking a targeting ligand. chemicalbook.comresearchgate.net This modularity is central to modern bioconjugation and the construction of complex, multi-component systems for therapeutic and diagnostic applications.
Table 1: Properties of 2-(Pyridin-2-yldisulfanyl)ethanol
| Property | Value |
| CAS Number | 111625-28-6 |
| Molecular Formula | C₇H₉NOS₂ |
| Molecular Weight | 187.28 g/mol |
| Appearance | Colorless to light yellow solid-liquid mixture |
| IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethan-1-ol |
| Boiling Point | 323.3±38.0 °C (Predicted) |
| Density | 1.32±0.1 g/cm³ (Predicted) |
| Data sourced from ChemicalBook and Sigma-Aldrich. chemicalbook.comsigmaaldrich.com |
The utility of pyridyl disulfides as reagents for bioconjugation stems from the chemistry of 2-mercaptopyridine (B119420) (2-thiopyridone). wikipedia.org This compound can be readily oxidized to form the symmetric disulfide, 2,2'-dipyridyl disulfide. wikipedia.orgthaiscience.info In the mid-20th century, researchers recognized that this pyridyl disulfide could react with a free thiol group via a thiol-disulfide exchange reaction.
This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules like proteins. The key to its utility is that the pyridyl disulfide is "activated." The thiol-disulfide exchange results in the formation of a new, mixed disulfide bond between the target thiol and one of the pyridylsulfur moieties, and the release of pyridine-2-thione as a byproduct. nih.gov
A significant advantage of this method is that the released pyridine-2-thione has a strong UV absorbance at approximately 343 nm, which is distinct from the reactants. nih.gov This allows the progress of the conjugation reaction to be monitored in real-time using a spectrophotometer, providing a quantitative measure of the extent of modification. nih.gov
Over time, this fundamental reaction was adapted by creating a variety of heterobifunctional pyridyl disulfide reagents. By replacing one of the pyridine rings of 2,2'-dipyridyl disulfide with a different functional group, chemists developed a toolkit of reagents for specific applications. The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, was developed as a protecting group for cysteine that could also act as an active disulfide for regioselective bond formation. nih.gov
The compound 2-(Pyridin-2-yldisulfanyl)ethanol represents a logical and highly useful evolution in this class of reagents. It incorporates the well-established pyridyl disulfide reactive group with a simple, functional ethanol tail. This design allows for the conjugation to a thiol-containing molecule, followed by potential derivatization of the hydroxyl group, expanding the possibilities for creating complex bioconjugates and functionalized materials. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORTXTUJPQINJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111625-28-6 | |
| Record name | 2-(2-Pyridyldithio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Pyridin 2 Yldisulfanyl Ethanol and Its Derivatives
Established Synthetic Pathways for 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083)
The most common and well-established method for synthesizing 2-(pyridin-2-yldisulfanyl)ethanol involves a disulfide exchange reaction.
Thiol-disulfide exchange is a widely used reaction for creating unsymmetrical disulfides under mild conditions, such as ambient temperature and physiological pH. mdpi.com This reversibility is also advantageous for applications requiring on-demand cleavage of the disulfide bond. mdpi.com
The primary route to 2-(pyridin-2-yldisulfanyl)ethanol is the reaction between 2,2′-dithiodipyridine and 2-mercaptoethanol (B42355). nih.govnih.gov This reaction is a straightforward disulfide exchange where the thiol group of 2-mercaptoethanol attacks the disulfide bond of 2,2′-dithiodipyridine. This results in the formation of the desired mixed disulfide, 2-(pyridin-2-yldisulfanyl)ethanol, and the release of one molecule of pyridine-2-thiol (B7724439).
Reactants: 2,2′-Dithiodipyridine and 2-Mercaptoethanol
Product: 2-(Pyridin-2-yldisulfanyl)ethanol
Byproduct: Pyridine-2-thiol
The efficiency of the synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and duration.
Solvent: Ethanol (B145695) is often chosen as the solvent due to its ability to dissolve both reactants and its compatibility with subsequent purification steps. researchgate.net In some cases, a mixture of methanol (B129727) and water is used. acs.org
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures, such as 60°C, to achieve a reasonable reaction rate without promoting side reactions. researchgate.net
Duration: The reaction time can vary, but it is often monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion. mdpi.com
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Outcome | Reference |
| Solvent | Ethanol | Good solubility of reactants and compatibility with purification. | researchgate.net |
| Methanol/Water Mixture | Effective for certain polymerization reactions involving pyridyl disulfide initiators. | acs.org | |
| Temperature | Room Temperature | Mild conditions, suitable for many applications. | mdpi.com |
| 60°C | Increased reaction rate. | researchgate.net | |
| Duration | Monitored by TLC | Ensures reaction completion and maximizes yield. | mdpi.com |
Synthesis via Disulfide Exchange Reactions
Reaction of 2,2′-Dithiodipyridine with 2-Mercaptoethanol
Purification Techniques and Yield Optimization
After the reaction is complete, purification is necessary to isolate the 2-(pyridin-2-yldisulfanyl)ethanol from unreacted starting materials and the pyridine-2-thiol byproduct.
Column Chromatography: A common method for purification is flash column chromatography on silica (B1680970) gel. mdpi.com
Extraction: The reaction mixture may be extracted with an organic solvent like ethyl acetate, followed by washing with brine and drying over sodium sulfate. mdpi.com
Yield: With optimized conditions and purification, high yields of the desired product can be achieved. For instance, a molybdenum-catalyzed reaction in ethanol at 60°C has been reported to give a 92% yield of a similar product. researchgate.net
Table 2: Purification and Yield Data
| Purification Technique | Details | Typical Yield | Reference |
| Flash Column Chromatography | Using silica gel with a suitable eluent system (e.g., MeOH in DCM). | Variable, depends on reaction efficiency. | mdpi.com |
| Solvent Extraction | Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate. | Variable. | mdpi.com |
| Optimized Catalytic System | Molybdenum catalyst in ethanol at 60°C. | 92% (for a related product). | researchgate.net |
Alternative Synthetic Routes to Pyridyl Disulfides
While the disulfide exchange reaction is the most common, other methods for synthesizing unsymmetrical disulfides, including pyridyl disulfides, exist. These can involve the use of activating agents like organophosphorus sulfenyl bromides or the reaction of N-trifluoroacetyl arenesulfenamides with thiols. organic-chemistry.org Another approach involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol, which then reacts with another thiol to produce the unsymmetrical disulfide. organic-chemistry.org
Synthesis of Advanced Derivatives of 2-(Pyridin-2-yldisulfanyl)ethanol
The core structure of 2-(pyridin-2-yldisulfanyl)ethanol can be modified to create advanced derivatives with specific functionalities. For instance, it can serve as an initiator for atom transfer radical polymerization (ATRP) to synthesize pyridyl disulfide end-functionalized polymers. nih.govacs.org These polymers can then be conjugated to biomolecules like siRNA. nih.govacs.org Furthermore, pyridyl disulfide groups can be introduced onto the surface of nanoparticles, allowing for the conjugation of thiol-containing molecules such as peptides and proteins. nih.gov
Esterification Reactions for Functionalization
Spectroscopic and Chromatographic Characterization in Synthetic Research
The confirmation of the successful synthesis of 2-(pyridin-2-yldisulfanyl)ethanol and its derivatives, along with the assessment of their purity, relies heavily on a suite of analytical techniques. These methods provide detailed information about the molecular structure, weight, and the presence of specific functional groups, while chromatographic techniques are essential for isolating the desired product from reaction mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(pyridin-2-yldisulfanyl)ethanol and its derivatives. Both ¹H NMR and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of 2-(pyridin-2-yldisulfanyl)ethanol, specific chemical shifts (δ) are observed for the protons in different chemical environments. The protons of the pyridine (B92270) ring typically appear in the aromatic region, generally between δ 7.2 and 8.5 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group and the disulfide bond also exhibit characteristic signals. For instance, in the synthesis of related pyridine derivatives, the methylene protons adjacent to a nitrogen atom have been observed as a triplet at specific ppm values, which provides clear evidence of the compound's structure. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives
| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Reference |
| Pyridine Derivatives | ¹H | 7.2–8.5 (pyridine protons) | |
| Pyridine Derivatives | ¹³C | 155–160 (carbonyl carbon in carbonate derivatives) | |
| 2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives | ¹H | 4.55 (d, 2H), 7.27-7.42 (m, 5H), 8.46 (dd, 1H), 8.56 (d, 1H), 9.24 (s, 1H), 9.41 (s, 2H), 9.56 (t, 1H), 13.61 (s, 1H) | nih.gov |
| 2-(Pyridin-2-yl) pyrimidine derivatives | ¹³C | 42.71, 123.80, 126.57, 126.62, 126.96, 127.42, 128.36, 138.21, 138.86, 150.48, 156.73, 156.89, 162.79, 163.48, 165.93 | nih.gov |
Note: The chemical shifts are dependent on the solvent and the specific structure of the derivative.
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of 2-(pyridin-2-yldisulfanyl)ethanol and its derivatives. bldpharm.comchemicalbook.comsigmaaldrich.com This method provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which should correspond to the calculated molecular weight of the target compound.
Electrospray ionization (ESI) is a commonly used soft ionization technique in the analysis of these compounds. nih.gov For 2-(pyridin-2-yldisulfanyl)ethanol, which has a molecular weight of 187.28 g/mol , a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺ would be expected. bldpharm.comchemicalbook.com The observation of this peak provides strong evidence for the successful synthesis of the desired product. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in confirming the elemental composition of the molecule.
Table 2: Molecular Weight and Mass Spectrometry Data for 2-(Pyridin-2-yldisulfanyl)ethanol
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Reference |
| 2-(Pyridin-2-yldisulfanyl)ethanol | C₇H₉NOS₂ | 187.28 | 188.02 | bldpharm.comchemicalbook.com |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 2-(pyridin-2-yldisulfanyl)ethanol. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key functional groups and their expected IR absorption ranges include:
O-H stretch: A broad and intense band in the region of 3400-3650 cm⁻¹ is characteristic of the hydroxyl group. libretexts.org
C-H stretch (aromatic): Absorptions for the C-H bonds of the pyridine ring typically appear in the range of 3020-3100 cm⁻¹. libretexts.org
C-H stretch (aliphatic): The C-H bonds of the ethyl group will show strong absorptions between 2850 and 2960 cm⁻¹. libretexts.org
C=N and C=C stretch (aromatic): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring are expected in the aromatic region of the spectrum.
S-S stretch: The disulfide bond has a weak absorption band, which can be difficult to observe but is typically found in the 400-500 cm⁻¹ range.
The presence of these characteristic peaks in the IR spectrum provides qualitative confirmation of the compound's structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is a useful technique for both the quantification of 2-(pyridin-2-yldisulfanyl)ethanol and for monitoring the progress of its synthesis. The pyridine-2-thiol group, which is a component of the disulfide, has a characteristic UV absorbance. The release of pyridine-2-thione upon reduction of the disulfide bond can be monitored by the increase in absorbance at approximately 343 nm.
This property is particularly useful in applications where the disulfide bond is intended to be cleaved, such as in drug delivery systems. Furthermore, the concentration of a solution of 2-(pyridin-2-yldisulfanyl)ethanol can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law, provided a standard calibration curve has been established. For instance, Ellman's assay, which is used to quantify free thiols, relies on the strong absorbance of the resulting product at 412 nm.
Following the synthesis of 2-(pyridin-2-yldisulfanyl)ethanol and its derivatives, purification is a crucial step to isolate the desired product from unreacted starting materials, byproducts, and other impurities. chemicalbook.comsigmaaldrich.com
Column chromatography is a widely used technique for the purification of these compounds on a preparative scale. Silica gel is a common stationary phase, and a gradient of solvents, such as dichloromethane (B109758) and methanol, can be employed to effectively separate the components of the reaction mixture. The separation is based on the differential adsorption of the compounds to the stationary phase.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for both the analysis and purification of 2-(pyridin-2-yldisulfanyl)ethanol derivatives. pensoft.netpensoft.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. pensoft.netpensoft.net This technique is highly effective for separating compounds based on their hydrophobicity and is particularly useful for assessing the purity of the final product. The development of a stability-indicating RP-HPLC method can also be used to monitor the degradation of the compound under various conditions. pensoft.netpensoft.net
Chemical Reactivity and Reaction Mechanisms Involving 2 Pyridin 2 Yldisulfanyl Ethanol
Thiol-Disulfide Exchange Reactions
The disulfide bond is the most reactive site for nucleophilic attack, particularly by thiol-containing molecules. This thiol-disulfide exchange is a critical reaction in biochemistry and is exploited in the application of 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083).
The thiol-disulfide exchange reaction is a type of nucleophilic substitution (SN2) reaction. libretexts.org The process is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in 2-(Pyridin-2-yldisulfanyl)ethanol. researchgate.netresearchgate.net
The reaction proceeds through a short-lived, linear trisulfide-like transition state where the negative charge is distributed over the three sulfur atoms. researchgate.netnih.gov Subsequently, the bond between the two sulfur atoms of the original disulfide cleaves, resulting in the formation of a new mixed disulfide and the release of pyridine-2-thiolate (B1254107) as the leaving group. The pyridine-2-thiolate is in equilibrium with its tautomer, pyridine-2-thione. This exchange is a reversible process, and the direction of the equilibrium depends on the relative concentrations and reduction potentials of the thiols involved. libretexts.org
Reaction Scheme: R-SH + Py-S-S-CH₂CH₂OH ⇌ R-S-S-CH₂CH₂OH + Py-SH (where Py = Pyridin-2-yl)
This mechanism is fundamental to the function of many redox-active enzymes and is the basis for the use of 2-(Pyridin-2-yldisulfanyl)ethanol as a thiol-reactive reagent. nih.gov
The rate of thiol-disulfide exchange reactions is significantly influenced by several factors that affect the nucleophilicity of the attacking thiol and the stability of the transition state.
| Factor | Influence on Reaction Kinetics |
| pH | The reaction rate is highly pH-dependent because the attacking species is the thiolate anion (RS⁻), not the protonated thiol (RSH). researchgate.net As the pH increases above the pKₐ of the attacking thiol, the concentration of the more nucleophilic thiolate anion rises, leading to an increased reaction rate. nih.govnih.gov |
| Steric Hindrance | The SN2 mechanism requires a specific linear alignment of the attacking nucleophile and the leaving group. researchgate.netnih.gov Bulky substituents on either the attacking thiol or near the disulfide bond of 2-(Pyridin-2-yldisulfanyl)ethanol can sterically hinder the formation of the required trisulfide transition state, thereby decreasing the reaction rate. nih.gov |
| Thiol Concentration | As a bimolecular reaction, the rate of the forward reaction is directly proportional to the concentration of the attacking thiol. libretexts.org In biological systems, for example, the high intracellular concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, can drive the cleavage of disulfide bonds in compounds like 2-(Pyridin-2-yldisulfanyl)ethanol. libretexts.org |
The reversible nature of the thiol-disulfide exchange reaction makes 2-(Pyridin-2-yldisulfanyl)ethanol a valuable component in the field of reversible covalent chemistry. researchgate.net This property is particularly exploited in the design of cleavable linkers for antibody-drug conjugates (ADCs). chemicalbook.com In this context, a drug can be attached to an antibody via a linker containing the pyridyl disulfide moiety. The resulting conjugate is stable in the bloodstream, but upon entering a cell with a high concentration of reducing agents like glutathione, the disulfide bond is cleaved, releasing the drug at the target site. This controlled release mechanism is a cornerstone of targeted therapy strategies.
Reactions of the Hydroxyl Group
The primary hydroxyl (-OH) group at the terminus of the ethanol (B145695) moiety provides another site for chemical modification, primarily through reactions common to alcohols, such as esterification.
The hydroxyl group of 2-(Pyridin-2-yldisulfanyl)ethanol can react with carboxylic acids or their more reactive derivatives (such as acid chlorides or acid anhydrides) to form esters. youtube.comyoutube.com
When reacting with a carboxylic acid, the reaction typically requires an acid catalyst and heat to proceed, and it is a reversible equilibrium process. google.com A more efficient method involves using a highly reactive acylating agent like an acid chloride. In this case, the reaction is generally irreversible and can be carried out at room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. youtube.com
General Esterification Reaction: Py-S-S-CH₂CH₂OH + R-COOH ⇌ Py-S-S-CH₂CH₂O-C(=O)R + H₂O (requires acid catalyst) Py-S-S-CH₂CH₂OH + R-COCl → Py-S-S-CH₂CH₂O-C(=O)R + HCl (often with a base)
A specific type of esterification involves the formation of a carbonate ester from the hydroxyl group. This can be achieved by reacting 2-(Pyridin-2-yldisulfanyl)ethanol with phosgene (B1210022) (COCl₂) or a chloroformate ester. The reaction with a chloroformate, such as ethyl chloroformate, would yield a mixed carbonate.
Furthermore, the compound 2-(Pyridin-2-yldisulfanyl)ethyl carbonochloridate (B8618190) has been synthesized. ambeed.com This molecule is itself a chloroformate derivative of the parent alcohol, created by reacting the hydroxyl group with a reagent like phosgene. This derivative is an activated form of the molecule, poised to react with other nucleophiles (like amines or other alcohols) to form carbamates or other carbonates, respectively, further highlighting the reactivity of the hydroxyl position.
Esterification Reactions
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a site for protonation and coordination to metal centers. wikipedia.org
As a basic nitrogen heterocycle, the pyridine moiety of 2-(Pyridin-2-yldisulfanyl)ethanol readily reacts with strong acids to form pyridinium (B92312) salts. unlv.edumdpi.comresearchgate.netnih.gov This protonation occurs at the nitrogen atom, leading to the formation of a positively charged pyridinium ion. The reaction is typically carried out by treating a solution of the compound with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The resulting salts often exhibit increased water solubility compared to the parent compound.
Reaction Scheme: C₅H₄N-S-S-CH₂CH₂OH + HX → [C₅H₄NH]⁺X⁻-S-S-CH₂CH₂OH (where X = Cl, Br, HSO₄, etc.)
| Acid | Solvent | Expected Salt |
| Hydrochloric Acid (HCl) | Ethanol | 2-(Pyridin-2-yldisulfanyl)ethanol hydrochloride |
| Sulfuric Acid (H₂SO₄) | Water/Ethanol | 2-(Pyridin-2-yldisulfanyl)ethanol hydrogen sulfate |
| Hydrobromic Acid (HBr) | Acetic Acid | 2-(Pyridin-2-yldisulfanyl)ethanol hydrobromide |
The pyridine nitrogen atom can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. wikipedia.org The disulfide group can also potentially coordinate to certain metal ions. This property allows 2-(Pyridin-2-yldisulfanyl)ethanol to act as a ligand in the formation of various metal complexes. Transition metals such as copper(II) and iron(II)/(III) are known to form stable complexes with pyridine-containing ligands. nih.govrsc.orgnih.govjscimedcentral.comrsc.orgmdpi.comrsc.orgnih.gov
The coordination of the pyridine nitrogen to a metal ion can influence the electronic properties and reactivity of the entire molecule. The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present. Common geometries for such complexes include tetrahedral, square planar, and octahedral. wikipedia.org
| Metal Salt | Potential Ligand Binding Sites | Hypothetical Complex Formula | Potential Geometry |
| Copper(II) Chloride (CuCl₂) | Pyridine-N | [Cu(C₅H₄N-S-S-CH₂CH₂OH)₂Cl₂] | Distorted Octahedral |
| Iron(III) Chloride (FeCl₃) | Pyridine-N | [Fe(C₅H₄N-S-S-CH₂CH₂OH)₂Cl₂]Cl | Octahedral |
| Silver(I) Nitrate (AgNO₃) | Pyridine-N, Disulfide-S | [Ag(C₅H₄N-S-S-CH₂CH₂OH)]NO₃ | Linear or Trigonal |
Advanced Applications in Organic Synthesis and Polymer Chemistry
2-(Pyridin-2-yldisulfanyl)ethanol (B3008083) as a Building Block in Organic Synthesis
In the realm of organic synthesis, 2-(Pyridin-2-yldisulfanyl)ethanol serves as a key intermediate for introducing disulfide bonds, enabling the construction of intricate and functional molecules. Its utility stems from the predictable and specific reactivity of its constituent functional groups.
The core of 2-(Pyridin-2-yldisulfanyl)ethanol's utility lies in its pyridyl disulfide moiety, which functions as an "activated" disulfide. This group readily participates in thiol-disulfide exchange reactions with free sulfhydryl (thiol) groups under mild conditions. In this reaction, the thiol group of a target molecule nucleophilically attacks the disulfide bond of 2-(Pyridin-2-yldisulfanyl)ethanol. This results in the formation of a new, mixed disulfide bond between the target molecule and the 2-hydroxyethyl portion of the linker, while releasing 2-thiopyridone as a byproduct.
The reaction is favored due to the stability of the leaving group, 2-thiopyridone. The progress of this conjugation can often be monitored spectrophotometrically by measuring the release of this chromophoric byproduct. This reactivity makes the compound an excellent precursor for installing a cleavable disulfide linkage onto a variety of thiol-containing substrates, a critical step in the synthesis of prodrugs, bioconjugates, and materials for controlled-release applications.
A related compound, 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, further illustrates this principle by incorporating an additional amine-reactive group, showcasing the modularity of the pyridin-2-yldisulfanyl moiety as a thiol-reactive handle.
Table 1: Thiol-Disulfide Exchange Reaction
| Reactant 1 | Reactant 2 (Thiol Source) | Product | Byproduct |
| 2-(Pyridin-2-yldisulfanyl)ethanol | R-SH (e.g., Cysteine on a protein) | R-S-S-CH₂CH₂OH | 2-Thiopyridone |
The dual functionality of 2-(Pyridin-2-yldisulfanyl)ethanol makes it a superior building block for assembling complex molecular architectures. While the pyridyl disulfide group provides a reactive handle for thiol-containing molecules, the terminal hydroxyl group offers a site for further chemical modification, such as esterification or etherification.
This orthogonal reactivity is extensively exploited in the field of bioconjugation, most notably in the construction of Antibody-Drug Conjugates (ADCs). chemicalbook.comambeed.com In a typical ADC synthesis strategy:
A potent cytotoxic drug molecule is first derivatized with a linker that terminates in a thiol group.
Separately, the hydroxyl group of 2-(Pyridin-2-yldisulfanyl)ethanol is conjugated to an antibody, often through an activated ester linkage.
Finally, the pyridyl disulfide end of the antibody-linker construct reacts with the thiol group on the drug, creating a stable, yet cleavable, disulfide bond that connects the drug payload to the antibody.
This modular approach allows for the precise connection of distinct molecular components—a targeting protein, a cleavable linker, and a therapeutic agent—into a single, complex, and functional entity. ambeed.com The disulfide bond is designed to remain stable in the bloodstream but to be cleaved by the reducing environment inside a target cell, releasing the drug payload.
Table 2: Application in Complex Synthesis
| Application Area | Role of 2-(Pyridin-2-yldisulfanyl)ethanol | Key Feature Utilized |
| Antibody-Drug Conjugates (ADCs) | Connects a drug molecule to an antibody. | Heterobifunctionality (thiol-reactive disulfide and modifiable hydroxyl). chemicalbook.com |
| Prodrug Synthesis | Introduces a bioreducible disulfide tether. | Cleavable disulfide bond. |
| Surface Modification | Immobilizes thiol-containing biomolecules onto hydroxyl-activated surfaces. | Orthogonal reactive groups. |
Integration into Polymer Synthesis Methodologies
The unique properties of 2-(Pyridin-2-yldisulfanyl)ethanol are also harnessed in polymer chemistry to create advanced materials with tailored architectures and functionalities, such as stimuli-responsive polymers and biopolymer hybrids.
While not an initiator in its native form, 2-(Pyridin-2-yldisulfanyl)ethanol can be readily converted into a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a leading method for controlled radical polymerization. cmu.edu This conversion is achieved by chemically modifying its terminal hydroxyl group.
The most common method involves an esterification reaction between the hydroxyl group and an acyl halide containing a halogen atom suitable for ATRP initiation, such as 2-bromoisobutyryl bromide. This reaction transforms the passive hydroxyl group into an active ATRP initiating site. The resulting molecule is a bifunctional ATRP initiator that also retains the thiol-reactive pyridyl disulfide group. This dual-purpose initiator is crucial for synthesizing well-defined block copolymers and for grafting polymers from surfaces or biomolecules. researchgate.net
Table 3: Conversion to an ATRP Initiator
| Starting Material | Reagent | Resulting ATRP Initiator |
| 2-(Pyridin-2-yldisulfanyl)ethanol | 2-Bromoisobutyryl bromide | 2-(Pyridin-2-yldisulfanyl)ethyl 2-bromo-2-methylpropanoate |
The synthesis of protein-polymer hybrids, or conjugates, is a prime application of the ATRP initiator derived from 2-(Pyridin-2-yldisulfanyl)ethanol. These hybrid materials combine the biological specificity of proteins with the physical properties of synthetic polymers. The synthesis proceeds via a "grafting-from" approach:
Conjugation: The pyridyl disulfide group of the ATRP initiator selectively reacts with a solvent-accessible cysteine residue on the surface of a protein. This anchors the initiator to a specific site on the protein.
Polymerization: The protein-initiator conjugate is then subjected to ATRP conditions in the presence of a monomer. The polymer chain grows directly from the initiation site on the protein, resulting in a well-defined protein-polymer hybrid with control over the polymer chain length and composition.
This method allows for the site-specific creation of sophisticated biomaterials where a synthetic polymer is covalently attached to a protein, potentially enhancing the protein's stability, solubility, and in-vivo circulation time.
The compound is also directly implicated in the synthesis of Poly(ethylene glycol) (PEG) conjugates. In this context, it can act as a heterobifunctional linker to connect a PEG chain to a thiol-containing molecule. Some suppliers even refer to the compound as "(2-pyridyldithio)-PEG1-hydrazine," highlighting its role as a single, cleavable ethylene (B1197577) glycol unit for conjugation. chemicalbook.comambeed.compurepeg.combldpharm.com
The synthesis of PEG conjugates using this linker can be approached in two primary ways:
The hydroxyl group of 2-(Pyridin-2-yldisulfanyl)ethanol can be attached to a carboxylated PEG chain, and the resulting pyridyl disulfide-functionalized PEG can then react with a thiol-containing molecule.
Alternatively, the pyridyl disulfide can first react with a target thiol, and the exposed hydroxyl group can then be used to attach a PEG chain.
These PEG conjugates are widely used in drug delivery to improve the pharmacokinetic profiles of therapeutic molecules. The disulfide linkage provides a cleavable point for drug release within the reducing environment of the cell.
In Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. diva-portal.org While 2-(pyridin-2-yldisulfanyl)ethanol is not a RAFT agent itself, its hydroxyl functionality serves as a convenient anchor point for the attachment of a RAFT chain transfer agent (CTA). By reacting the hydroxyl group, the pyridyl disulfide moiety can be incorporated as a terminal group on a polymer chain.
This end-functionalized polymer becomes a macro-CTA that can be used in a subsequent RAFT polymerization step to create block copolymers. The pyridyl disulfide group remains as a latent reactive site at the polymer's terminus, available for post-polymerization modification. This strategy allows for the precise synthesis of polymers where one end is designed for controlled chain growth and the other for specific conjugation reactions. A related controlled polymerization technique, Atom Transfer Radical Polymerization (ATRP), has successfully utilized an initiator derived from this compound to create well-defined polymers with a terminal pyridyl disulfide group. nih.gov
Functionalization of Polymers via Disulfide Linkages
The pyridyl disulfide group is highly effective for functionalizing polymers through thiol-disulfide exchange reactions. This reaction is highly specific and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules. The 2-pyridinethione released during the exchange is a useful chromophore that allows for spectrophotometric monitoring of the reaction progress.
Researchers have demonstrated this application by synthesizing polymers, such as glycopolymers, with a terminal pyridyl disulfide group. nih.gov This functionalized polymer can then be conjugated to thiol-containing molecules, like small interfering RNA (siRNA), to form bioconjugates. nih.gov The resulting disulfide bond is relatively stable but can be cleaved under reducing conditions, such as those found inside cells, providing a mechanism for controlled release. This method enables the modular attachment of various ligands and drugs to a polymer backbone.
Development of Cleavable Linkers for Advanced Materials
The disulfide bond in 2-(pyridin-2-yldisulfanyl)ethanol is a key component in the design of cleavable linkers for advanced, stimuli-responsive materials. Its susceptibility to cleavage by specific triggers, primarily reducing agents, allows for the controlled disassembly of material structures or the release of encapsulated cargo.
Stimuli-responsive materials are designed to undergo significant changes in their properties in response to specific external or internal triggers. researchgate.net Disulfide-containing linkers, derived from molecules like 2-(pyridin-2-yldisulfanyl)ethanol, are central to materials that respond to redox gradients. researchgate.net A primary design principle is to create systems that are stable under normal physiological conditions but release their payload in a target environment, such as a tumor, which has a significantly higher concentration of the reducing agent glutathione (B108866) (GSH). researchgate.net The key considerations in this design include ensuring the conjugate's stability in circulation to prevent premature cleavage and optimizing the accessibility of the disulfide bond to facilitate timely release upon reaching the target.
The functionalization of nanoparticles is critical for their application in fields like drug delivery and diagnostics, as it can impart solubility and specific targeting capabilities. researchgate.net The pyridyl disulfide group of 2-(pyridin-2-yldisulfanyl)ethanol provides an effective anchor for attaching polymers and other ligands to nanoparticle surfaces. For instance, polymers like poly[(2-(pyridin-2-yldisulfanyl) ethyl acrylate)-co-PEG] can be used to functionalize nanoparticles, allowing for the subsequent attachment of targeting molecules and therapeutic agents via the reactive disulfide. This approach has also been used to pattern polymers directly onto gold surfaces, where the pyridyl disulfide group forms a stable sulfur-gold bond, demonstrating its utility in creating functionalized surfaces for biological applications. nih.gov
In solution-phase synthesis, particularly for complex molecules like antibody-drug conjugates (ADCs), soluble supports can facilitate purification and handling. pharmaffiliates.com The hydroxyl group of 2-(pyridin-2-yldisulfanyl)ethanol can be used to attach it to a soluble polymer, such as polyethylene (B3416737) glycol (PEG). chemicalbook.compurepeg.com The resulting polymer-linker conjugate acts as a soluble support. A molecule of interest can be synthesized or attached to this support, and subsequent reactions can be carried out in solution. The solubility of the polymer support aids in purification, often allowing for precipitation to isolate the product. Finally, the desired molecule can be cleaved from the soluble support by reducing the disulfide bond, yielding the final product in a pure form. This strategy is a key part of creating cleavable ADC linkers. pharmaffiliates.com
Biological and Biochemical Research Applications
Applications in Bioconjugation and Antibody-Drug Conjugates (ADCs)
Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology. Within this field, 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083) serves as a critical heterobifunctional linker, enabling the connection of different molecular entities. broadpharm.com This capability is particularly exploited in the sophisticated design of Antibody-Drug Conjugates (ADCs). chemicalbook.compurepeg.com
Antibody-Drug Conjugates are a class of targeted therapies designed to deliver potent cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues. nih.gov The linker that connects the antibody to the drug plays a pivotal role in the ADC's efficacy and safety. 2-(Pyridin-2-yldisulfanyl)ethanol is a precursor for creating linkers with a disulfide bond, which is stable in the bloodstream but can be cleaved in the reducing environment inside a target cell. chemicalbook.com
The pyridyldithio group of the linker reacts with thiol groups (e.g., from cysteine residues) on the antibody. The hydroxyl end of the linker is modified to attach a cytotoxic drug. Once the ADC binds to its target antigen on a cancer cell and is internalized, the higher concentration of intracellular reducing agents, such as glutathione (B108866), cleaves the disulfide bond. This releases the drug payload inside the cell where it can exert its therapeutic effect. This stimulus-responsive cleavage is a key feature of so-called "smart" drug delivery systems. nih.gov
| Feature | Description |
| Linker Type | Heterobifunctional, Disulfide-based |
| Reactive Groups | Pyridyldisulfide (thiol-reactive), Hydroxyl (for drug attachment) |
| Cleavage Stimulus | Intracellular reducing agents (e.g., glutathione) |
| Application | Targeted drug release in Antibody-Drug Conjugates |
The pyridyl disulfide moiety of 2-(Pyridin-2-yldisulfanyl)ethanol provides a highly selective reaction handle for modifying biomolecules. broadpharm.com It readily undergoes a thiol-disulfide exchange reaction with free sulfhydryl groups, which are most commonly found in the cysteine residues of proteins and peptides. broadpharm.com
This reaction is highly specific and proceeds under mild physiological conditions, which is crucial for maintaining the structure and function of the biomolecule being modified. The reaction results in the formation of a new disulfide bond between the biomolecule and the linker, with the release of pyridine-2-thione. This allows for the precise, site-specific attachment of labels, drugs, or other functional molecules to a protein or peptide at a known cysteine position. broadpharm.com
The surface chemistry of nanoparticles is critical to their function, especially in biomedical applications. nih.gov Determining the number of accessible functional groups on a nanoparticle's surface is essential for quality control and for optimizing subsequent conjugation strategies. nih.gov
The thiol-disulfide exchange reaction facilitated by the pyridyl disulfide group can be employed to quantify the number of accessible thiol groups on the surface of nanoparticles. nih.gov In a typical assay, the nanoparticles are reacted with a known excess of a pyridyldithio-containing reagent like a derivative of 2-(Pyridin-2-yldisulfanyl)ethanol. The reaction releases pyridine-2-thione, which has a distinct UV absorbance. By measuring the amount of released pyridine-2-thione spectrophotometrically, one can calculate the number of thiol groups that were available on the nanoparticle surface for reaction. This method provides valuable data on the surface accessibility and reactivity of functionalized nanomaterials. nih.govnih.gov
Role in Drug Delivery Systems
The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs while reducing their side effects. 2-(Pyridin-2-yldisulfanyl)ethanol is instrumental in designing such systems, particularly those that release their payload in response to specific biological cues. purepeg.combroadpharm.com
Stimuli-responsive, or "smart," drug delivery systems are designed to release their therapeutic cargo in response to specific triggers present in the target environment, such as changes in pH, temperature, or the presence of certain enzymes or molecules. nih.gov The disulfide bond in derivatives of 2-(Pyridin-2-yldisulfanyl)ethanol makes it an excellent component for systems that respond to the reducing environment of the cell interior. rsc.orgnih.gov
For example, a drug can be attached to a carrier molecule, such as a polymer or a nanoparticle, via a linker derived from 2-(Pyridin-2-yldisulfanyl)ethanol. This conjugate remains intact in the oxidizing environment of the bloodstream. Upon reaching the target tissue and being taken up by cells, the high intracellular concentration of glutathione attacks and cleaves the disulfide bond, triggering the release of the active drug. rsc.orgnih.gov This targeted release mechanism can significantly improve the therapeutic window of the drug.
The hydroxyl group of 2-(Pyridin-2-yldisulfanyl)ethanol provides a convenient point of attachment for various therapeutic agents, often through a carbonate or ester linkage. This allows for the creation of prodrugs that are inactive until the disulfide linker is cleaved.
Doxorubicin (B1662922): This potent chemotherapy agent can be conjugated to delivery systems using linkers derived from 2-(Pyridin-2-yldisulfanyl)ethanol. For instance, doxorubicin has been loaded into mesoporous silica (B1680970) nanoparticles, which are then capped with gold nanoparticles via a disulfide-containing linker. The release of doxorubicin is triggered by the cleavage of the disulfide bond in a reducing environment. rsc.orgnih.gov
Camptothecin (B557342): The anticancer drug camptothecin has been incorporated into drug-amphiphile systems using linkers containing the pyridyl disulfide group. A derivative, camptothecin-4-(pyridin-2-yldisulfanyl)butanoate, was synthesized to create a self-assembling prodrug. rsc.org The release of camptothecin from such conjugates is dependent on the cleavage of the disulfide bond. rsc.orgnih.gov
Gemcitabine (B846): While specific examples directly using 2-(Pyridin-2-yldisulfanyl)ethanol with gemcitabine are less commonly detailed in readily available literature, the chemical principles for its conjugation are well-established. The hydroxyl or amine groups on gemcitabine could be linked to a suitably activated derivative of 2-(Pyridin-2-yldisulfanyl)ethanol, such as its chloroformate or carbonate derivative, to create a disulfide-linked prodrug. ambeed.com This would follow the same logic of creating a stimulus-responsive version of the drug.
| Therapeutic Agent | Conjugation Strategy | Release Mechanism |
| Doxorubicin | Linked to a carrier via a disulfide bond | Reductive cleavage of the disulfide bond |
| Camptothecin | Forms a prodrug with a disulfide linker | Reductive cleavage of the disulfide bond |
| Gemcitabine | Can be linked via its hydroxyl or amine groups | Reductive cleavage of the disulfide bond |
Development of Biopolymer-Based Nanomedicines
The field of nanomedicine leverages biocompatible and biodegradable polymers to create sophisticated drug delivery vehicles. Biopolymers such as chitosan (B1678972) and hyaluronic acid (HA) are at the forefront of this research due to their favorable properties. nih.govresearchgate.netmdpi.com Chitosan, a cationic polysaccharide derived from chitin, is noted for its ability to form nanoparticles that can encapsulate therapeutics. nih.govmdpi.com Its positive charge facilitates interaction with negatively charged cell membranes, enhancing drug uptake. nih.gov Hyaluronic acid, a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix and is specifically recognized by the CD44 receptor, which is often overexpressed on the surface of cancer cells. nih.gov This interaction makes HA-functionalized nanoparticles an excellent platform for targeted drug delivery to tumors. nih.govnih.govrsc.org
A critical aspect of advanced nanomedicine design is the ability to trigger drug release specifically at the target site, thereby increasing therapeutic efficacy and reducing systemic toxicity. The tumor microenvironment presents a unique set of physiological conditions, including a significantly higher concentration of reducing agents like glutathione compared to the bloodstream. This redox potential difference is widely exploited through the incorporation of disulfide bonds into the nanocarrier structure.
The pyridyldithio group, provided by molecules such as 2-(Pyridin-2-yldisulfanyl)ethanol, is instrumental in this strategy. By functionalizing a biopolymer-based nanoparticle with this moiety, a drug or imaging agent can be attached via a disulfide linkage. These linkages are relatively stable in the bloodstream but are rapidly cleaved in the reductive environment of a tumor or within a cell. This cleavage breaks the bond and releases the therapeutic payload precisely where it is needed. While direct applications of 2-(Pyridin-2-yldisulfanyl)ethanol in specific HA or chitosan nanoparticle systems are part of a broader chemical strategy, the use of pyridyldithio-containing linkers is a well-established method for creating redox-responsive biopolymer nanomedicines. researchgate.net
Cholesterol-based Drug Carriers
Cholesterol and its derivatives are fundamental components of cell membranes and are increasingly utilized in the design of drug delivery systems. nih.gov Their lipophilic nature makes them ideal for formulating carriers like liposomes, micelles, and other nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. nih.govsigmaaldrich.com A significant advantage of using cholesterol in drug carriers, particularly for cancer therapy, is its potential for targeting. Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation, leading to the overexpression of low-density lipoprotein (LDL) receptors on their surface. nih.gov This biological feature allows cholesterol-containing drug conjugates and carriers to be preferentially taken up by tumor cells. nih.gov
To create effective drug carriers, therapeutic agents are often conjugated to the cholesterol molecule. The hydroxyl group on cholesterol's steroid ring serves as a primary and convenient site for chemical modification and drug attachment. nih.gov For the development of stimuli-responsive systems, various cleavable bonds, including hydrazone (pH-sensitive) and disulfide (redox-sensitive) bonds, are incorporated between the cholesterol carrier and the drug. nih.gov
The 2-(pyridin-2-yldisulfanyl)ethyl group, derived from 2-(Pyridin-2-yldisulfanyl)ethanol, is an exemplary linker for this purpose. A hypothetical cholesterol-based carrier could be synthesized by attaching the hydroxyl group of 2-(pyridin-2-yldisulfanyl)ethanol to a drug molecule and the pyridyldithio moiety to the cholesterol backbone, or vice-versa, often through a series of chemical reactions. The resulting conjugate would be a prodrug that remains intact in circulation. Upon reaching the reductive environment of a tumor, the disulfide bond would be cleaved, releasing the active drug. This strategy combines the passive targeting advantages of cholesterol with the precision of redox-triggered drug release.
Investigation in Peptide and Oligonucleotide Synthesis
The precision required in the synthesis of biopolymers like peptides and oligonucleotides necessitates a robust toolkit of chemical strategies. 2-(Pyridin-2-yldisulfanyl)ethanol has proven to be a versatile reagent in this field, serving as a precursor for a key protecting group and as a potential component for solid-phase synthesis supports.
Support for Solid-Phase Synthesis
Solid-phase synthesis is the cornerstone of modern peptide and oligonucleotide production. diva-portal.orgthermofisher.com The process involves the stepwise addition of monomer units (amino acids or nucleotides) to a growing chain that is covalently attached to an insoluble solid support, typically a polymer resin. nih.gov A critical component of this methodology is the linker or "handle," a bifunctional molecule that connects the first monomer to the resin. nih.gov The linker must be stable throughout the synthesis cycles but cleavable under specific conditions at the end of the synthesis to release the final product from the support. merckmillipore.compeptide.com
The chemical structure of 2-(Pyridin-2-yldisulfanyl)ethanol makes it a suitable candidate for use as a cleavable handle in solid-phase synthesis. Its terminal hydroxyl group allows for its covalent attachment to a functionalized resin support. The other end of the molecule, the pyridyldithio group, can serve as the attachment point for the first building block of the synthetic chain, particularly for molecules that contain a thiol group.
Upon completion of the synthesis, the disulfide bond can be cleaved under mild reducing conditions, similar to those used for deprotecting the Ardec group. This would release the synthesized peptide or oligonucleotide, now bearing a free thiol group at its terminus, into the solution for purification. This strategy is particularly useful for producing peptides or oligonucleotides that are intended for subsequent conjugation with other molecules through thiol-maleimide or thiol-disulfide exchange reactions.
Computational and Theoretical Studies
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity or chemical properties. For 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083), SAR studies would explore how modifying the pyridine (B92270) ring or the ethanol (B145695) tail alters its function as a linker. Although extensive SAR studies on this specific molecule are not widely published, principles can be drawn from studies on other pyridine derivatives. mdpi.comnih.govresearchgate.net
Modifications to the Pyridine Ring:
Electronic Effects: Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring would make the departing pyridine-2-thione a better leaving group, potentially increasing the rate of the thiol-disulfide exchange reaction. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) could decrease the reaction rate. mdpi.com
Steric Effects: Introducing bulky groups near the disulfide bond could hinder the approach of a nucleophilic thiol, slowing down the reaction.
Modifications to the Ethanol Tail:
Chain Length: The length of the alkyl chain connecting the disulfide to the hydroxyl group can be varied. This is a common strategy in linker design for antibody-drug conjugates (ADCs) to optimize solubility and the distance between the antibody and the payload. For instance, using a longer, more flexible polyethylene (B3416737) glycol (PEG) chain instead of the ethanol group can improve the water solubility of the linker and the final conjugate. nih.gov
Table 2: Hypothetical SAR for Derivatives of 2-(Pyridin-2-yldisulfanyl)ethanol
| Derivative Modification | Predicted Effect on Reactivity | Predicted Effect on Physicochemical Properties | Rationale |
| Addition of a nitro group to the pyridine ring | Increased rate of thiol exchange | Decreased pKa of pyridine nitrogen | Electron-withdrawing group makes the pyridine-2-thione a better leaving group. |
| Addition of a methoxy (B1213986) group to the pyridine ring | Decreased rate of thiol exchange | Increased hydrophobicity | Electron-donating group makes the leaving group less stable. mdpi.com |
| Replacing ethanol with a PEG chain | No direct effect on S-S bond reactivity | Increased water solubility, increased hydrodynamic radius | PEGylation is a standard method to improve the pharmacokinetic properties of bioconjugates. nih.gov |
| Oxidizing the hydroxyl group to a carboxylic acid | No direct effect on S-S bond reactivity | Increased water solubility at neutral pH, provides a new conjugation handle | Introduces a negative charge and a site for amide bond formation. |
These computational and theoretical approaches provide a powerful framework for understanding and predicting the behavior of 2-(Pyridin-2-yldisulfanyl)ethanol, guiding its application and the design of new derivatives with tailored properties.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
While 2-(Pyridin-2-yldisulfanyl)ethanol (B3008083) is commercially available, research into novel synthetic methodologies for its derivatives continues to be an active area. The focus is on creating more complex and functionalized molecules built upon the pyridyl scaffold. For instance, new methods are being developed for the synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. nih.govnih.gov One such approach involves a four-step process starting with the esterification of nicotinic acid to yield ethyl nicotinate, followed by oxidation to an N-oxide, a nucleophilic substitution to introduce a cyano group, and finally a reaction with sodium and ammonium (B1175870) chloride to yield the key intermediate. nih.gov
Similarly, methodologies for synthesizing other heterocyclic derivatives from 2-pyridyl precursors are being explored. mdpi.com One strategy transforms ethyl 2-(2-pyridylacetate) into 2-(pyridin-2-yl)acetohydrazide, which serves as a versatile starting material for producing thiosemicarbazide, 1,3,4-thiadiazol-2-amine, and 1,3,4-oxadiazole-2(3H)-thione derivatives through reactions with various isothiocyanates or carbon disulfide. mdpi.com These synthetic advancements are crucial for generating libraries of novel compounds with potentially unique biological activities. nih.govnih.gov Furthermore, research has demonstrated that 2-(pyridin-2-yl)ethanol can be used as an effective protecting group for methacrylic acid, which can be selectively removed under alkaline or thermal conditions. researchgate.net This opens up new strategies for synthesizing functional polymers and multi-block copolymers. researchgate.net
Expanding the Scope of Bioconjugation Applications
The disulfide bond in 2-(Pyridin-2-yldisulfanyl)ethanol is its most significant feature, allowing for the creation of cleavable linkages in bioconjugates. Its primary application has been in the development of antibody-drug conjugates (ADCs). chemicalbook.com The compound acts as a linker that connects a cytotoxic drug to an antibody. chemicalbook.combroadpharm.com This conjugate circulates in the bloodstream until it reaches the target cell (e.g., a cancer cell), where the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug.
Future research aims to expand this application. The cleavable linker is being incorporated into more advanced bioconjugation strategies, including the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders. The ability to attach and subsequently release a molecule of interest from a protein or other biological target with high specificity is a powerful tool. Researchers are also exploring the use of this linker in creating diagnostic agents and research tools where the controlled release of a fluorescent dye or biotin (B1667282) tag is required. The development of amphiphilic multi-block copolymers containing redox-responsive disulfide linkages for self-assembly into micelles is another promising avenue. researchgate.net
Advancements in Targeted Drug Delivery Systems
Targeted drug delivery systems (DDS) aim to maximize therapeutic efficacy while minimizing off-target side effects. nih.govjopir.in The redox-sensitive nature of the disulfide bond in 2-(Pyridin-2-yldisulfanyl)ethanol makes it an ideal component for creating "smart" DDS that respond to specific biological cues. researchgate.net Future advancements are centered on incorporating this cleavable linker into a variety of nanocarriers. nih.govjopir.in
These next-generation systems include:
Polymeric Nanoparticles: Biodegradable polymers like PLGA and PLA can be functionalized with pyridyl disulfide linkers to encapsulate drugs. impactfactor.org These nanoparticles are designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and release their payload upon entering the reductive environment of cancer cells. researchgate.net
Liposomes: Liposomes can be decorated with polyethylene (B3416737) glycol (PEG) chains attached via a disulfide bond. This shielding increases circulation time, while cleavage of the bond at the target site can trigger drug release or enhance cellular uptake.
Hydrogels: Smart hydrogels containing disulfide cross-linkers are being developed for sustained and localized drug delivery. impactfactor.org These hydrogels can degrade and release an encapsulated therapeutic agent in response to the reducing conditions found in specific tissues or cellular compartments. impactfactor.org
The integration of such responsive linkers is a key strategy in overcoming challenges in drug delivery, offering controlled release and improved bioavailability. researchgate.netimpactfactor.orgnih.gov
Integration into Smart Materials and Nanotechnology
Beyond drug delivery, the responsive nature of the pyridyl disulfide group is being harnessed in the broader fields of smart materials and nanotechnology. The ability to create materials that change their properties or release molecules in response to a specific chemical stimulus is highly valuable.
Emerging research directions include:
Responsive Polymer Systems: Researchers have shown that 2-(pyridin-2-yl)ethanol can be used as a protecting group in the synthesis of polymers like poly(methacrylic acid). researchgate.net By incorporating this group, it is possible to create polymers that can be altered (e.g., deprotected to reveal carboxylic acid groups) under specific chemical or thermal conditions, changing the material's solubility or charge. researchgate.net
Self-Assembling Systems: Amphiphilic block copolymers containing disulfide linkages can self-assemble into nanostructures like micelles in aqueous solutions. researchgate.net These structures can be designed to disassemble and release an encapsulated agent when exposed to a reducing environment, a principle that can be applied to create sensors or controlled release systems for non-biological applications.
Surface Modification: Surfaces can be functionalized with molecules attached via a disulfide linker. This allows for the creation of "switchable" surfaces where the attached molecule can be cleaved off on demand, altering the surface's properties, such as its hydrophobicity or its ability to bind to other molecules.
These applications leverage the specific and reversible chemistry of the disulfide bond to build dynamic and functional materials at the nanoscale.
Exploration of New Biological Activities of Derivatives
A significant area of future research involves using the pyridine (B92270) scaffold, the core of 2-(Pyridin-2-yldisulfanyl)ethanol, to synthesize new derivatives with novel biological activities. nih.govresearchgate.net Pyridine and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in many FDA-approved drugs. nih.govresearchgate.net By modifying the core structure, scientists aim to develop new therapeutic agents.
Recent studies have yielded promising results in several areas:
Anti-fibrotic Activity: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their ability to combat fibrosis. nih.govnih.gov Several compounds showed potent anti-fibrotic activity, with two in particular exhibiting greater efficacy than the standard drug Pirfenidone in cellular assays. nih.govnih.gov These compounds were shown to effectively inhibit the expression of collagen in hepatic stellate cells. nih.gov
Antiproliferative and Anticancer Activity: Pyridine derivatives are widely investigated for their anticancer potential. nih.govresearchgate.net A study on 2-oxo-pyridine and spiro-pyridine derivatives identified compounds with significant antiproliferative activity against Caco-2 colon cancer cells, outperforming the standard chemotherapy drug Doxorubicin (B1662922) in some cases. researchgate.net These derivatives were found to induce apoptosis by modulating the expression of Bax and Bcl-2 proteins. researchgate.net Research has shown that the presence and position of certain functional groups on the pyridine ring can significantly enhance antiproliferative activity. nih.gov
The table below summarizes the activity of selected novel pyridine derivatives.
| Derivative Name/Class | Target/Cell Line | Measured Activity (IC₅₀) | Source |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Hepatic Stellate Cells) | 45.69 µM | nih.govnih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Hepatic Stellate Cells) | 45.81 µM | nih.govnih.gov |
| Spiro-pyridine derivative (compound 7) | Caco-2 (Colon Cancer Cells) | 7.83 ± 0.50 µM | researchgate.net |
| Doxorubicin (Reference) | Caco-2 (Colon Cancer Cells) | 12.49 ± 1.10 µM | researchgate.net |
Q & A
Basic: What are the optimized synthesis routes for 2-(Pyridin-2-yldisulfanyl)ethanol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via disulfide exchange reactions. A common method involves reacting 2,2'-dithiodipyridine (7.52 g, 34 mmol) with 2-mercaptoethanol (1.33 g, 17 mmol) in methanol under rigorous stirring at room temperature for 3 hours . Alternatively, 2-mercaptopyridine can be oxidized using NaClO to form the disulfide bond, achieving ~91% yield . Key factors affecting yield include:
- Stoichiometry: A 2:1 molar ratio of dithiodipyridine to mercaptoethanol ensures complete conversion.
- Solvent choice: Methanol is preferred for solubility and reaction homogeneity.
- Reaction time: Prolonged stirring (>3 hours) may lead to side reactions, reducing purity.
Post-synthesis, purification via flash column chromatography (petroleum ether/ethyl acetate, 3:2 v/v) is critical to isolate the product .
Basic: Which analytical techniques are most reliable for characterizing 2-(Pyridin-2-yldisulfanyl)ethanol?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 7.1–8.5 ppm) and confirms disulfide bond formation.
- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₇H₉NOS₂, exact mass 187.02 g/mol).
- HPLC: Reverse-phase HPLC monitors purity, especially after column chromatography .
- FT-IR: Confirms functional groups (e.g., S–S stretch at ~500 cm⁻¹) .
Advanced: How can 2-(Pyridin-2-yldisulfanyl)ethanol be integrated into redox-responsive drug delivery systems?
Answer:
The disulfide bond in the compound undergoes cleavage under intracellular glutathione (GSH) concentrations (2–10 mM), enabling controlled drug release. For example:
- Polymer-drug conjugates: The pyridyldisulfide group reacts with thiol-containing drugs (e.g., doxorubicin) via thiol-disulfide exchange. This forms stable conjugates that release drugs upon GSH-mediated reduction .
- Nanoparticle functionalization: Polymers like poly[(2-(pyridin-2-yldisulfanyl) ethyl acrylate)-co-PEG] (PDA-PEG) are synthesized, allowing modular attachment of targeting ligands and drugs .
Key considerations: - Stability in circulation: Ensure conjugates resist premature cleavage in extracellular fluids (low GSH).
- Release kinetics: Optimize disulfide bond accessibility to balance drug retention and release .
Advanced: How do researchers resolve contradictions in reported synthesis yields of 2-(Pyridin-2-yldisulfanyl)ethanol?
Answer:
Discrepancies in yields (e.g., 91% vs. lower yields in other studies) arise from:
- Impurity of starting materials: Trace oxidation in 2-mercaptopyridine reduces reactivity.
- Chromatographic losses: Gradient chromatography may lead to product loss, as noted in NHS ester conjugation studies .
Resolution strategies: - Purity checks: Use HPLC to verify starting material integrity.
- Alternative purification: Replace gradient chromatography with size-exclusion methods for sensitive intermediates .
- Reaction monitoring: TLC or in-situ FT-IR tracks reaction progress to optimize termination points .
Advanced: What methodologies assess the stability of 2-(Pyridin-2-yldisulfanyl)ethanol under physiological conditions?
Answer:
- pH stability assays: Incubate the compound in buffers (pH 4–9) and quantify degradation via HPLC. The disulfide bond is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions.
- Redox stability: Expose to simulated intracellular (10 mM GSH) and extracellular (2 μM GSH) environments. Measure cleavage kinetics using fluorescence or LC-MS .
- Thermal stability: Differential scanning calorimetry (DSC) determines decomposition temperatures (>150°C typical for disulfides) .
Basic: What are the challenges in conjugating 2-(Pyridin-2-yldisulfanyl)ethanol to biomolecules, and how are they mitigated?
Answer:
- Low coupling efficiency: EDC/NHS-mediated conjugation to carboxylic acids often yields <50% due to competing hydrolysis. Use excess EDC (1.5–2 eq) and conduct reactions in anhydrous DMF .
- Steric hindrance: Bulky biomolecules (e.g., antibodies) limit access to the pyridyldisulfide group. Introduce PEG spacers to improve accessibility .
- Purification losses: Avoid silica-based columns for polar conjugates; use dialysis or centrifugal filters instead .
Advanced: How is 2-(Pyridin-2-yldisulfanyl)ethanol utilized in dual-drug delivery systems for synergistic therapy?
Answer:
The compound enables co-delivery of drugs with opposing solubility profiles. For example:
- Cocktail therapy: Attach doxorubicin (hydrophilic) and paclitaxel (hydrophobic) to a PDA-PEG polymer via disulfide and ester linkages, respectively. This achieves simultaneous release in cancer cells, enhancing cytotoxicity .
- Targeted delivery: Modify the polymer with folate ligands to exploit receptor-mediated endocytosis in folate receptor-positive cancers .
Validation: Synergy is quantified using the Combination Index (CI) via Chou-Talalay analysis .
Basic: What safety protocols are essential when handling 2-(Pyridin-2-yldisulfanyl)ethanol?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., pyridine derivatives) .
- Spill management: Neutralize spills with activated charcoal and dispose as hazardous waste .
Advanced: How can computational modeling optimize the design of 2-(Pyridin-2-yldisulfanyl)ethanol-based drug carriers?
Answer:
- Molecular dynamics (MD): Simulate polymer-drug interactions to predict release kinetics and stability.
- Density functional theory (DFT): Calculate bond dissociation energies (BDE) of disulfide bonds to tailor redox sensitivity .
- QSAR models: Relate structural modifications (e.g., PEG length) to biodistribution and clearance rates .
Advanced: What strategies improve the scalability of 2-(Pyridin-2-yldisulfanyl)ethanol synthesis for preclinical studies?
Answer:
- Continuous flow chemistry: Replace batch reactions with flow systems to enhance reproducibility and reduce reaction time.
- Green solvents: Substitute methanol with cyclopentyl methyl ether (CPME) for easier solvent recovery .
- In-line analytics: Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
